Conformational Rigidity and sp³ Fraction
The bicyclo[3.3.1]nonane scaffold exhibits a higher fraction of sp³-hybridized carbons and greater conformational rigidity compared to monocyclic or linear amine scaffolds. In a comparative analysis of sp³-rich chiral bicyclo[3.3.1]nonanes, the scaffold demonstrated a distinct three-dimensional shape that expands accessible chemical space beyond that of flatter, aromatic-rich compounds [1]. The free base form (CAS 2305254-92-4) has zero rotatable bonds and a topological polar surface area of 43.1 Ų, parameters that correlate with improved membrane permeability and target selectivity relative to more flexible analogs [2].
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds (free base); hydrochloride salt retains identical core structure |
| Comparator Or Baseline | Linear primary amines: typically 4–8 rotatable bonds; monocyclic amines: 1–2 rotatable bonds |
| Quantified Difference | Zero rotatable bonds vs. ≥1 for comparator class |
| Conditions | In silico calculated physicochemical properties [2] |
Why This Matters
Zero rotatable bonds enforce a rigid conformation that can enhance binding specificity and reduce entropic penalties upon target engagement, differentiating this scaffold from flexible amine alternatives.
- [1] Ueda H, et al. Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorg Med Chem. 2022;54:116561. View Source
- [2] Kuujia. 2-Aminobicyclo[3.3.1]nonan-9-one (free base) Computed Properties. CAS: 2305254-92-4. View Source
